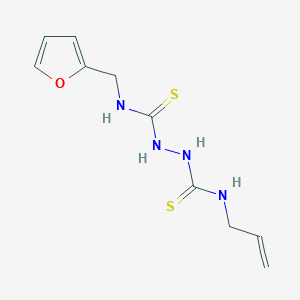
N-(furan-2-ylmethyl)-N'-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide is an organic compound that features a furan ring, a hydrazine moiety, and a dicarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide typically involves the reaction of furan-2-carbaldehyde with prop-2-en-1-ylhydrazine in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The furan ring and hydrazine moiety can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide can be compared with other hydrazine derivatives and furan-containing compounds.
- Examples include furan-2-carbaldehyde hydrazone and N-(furan-2-ylmethyl)-N’-(prop-2-en-1-yl)hydrazinecarbothioamide.
Uniqueness
- The presence of both furan and hydrazine moieties in N-(furan-2-ylmethyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide makes it unique compared to other similar compounds.
- Its specific chemical structure may confer distinct reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14N4OS2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(prop-2-enylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C10H14N4OS2/c1-2-5-11-9(16)13-14-10(17)12-7-8-4-3-6-15-8/h2-4,6H,1,5,7H2,(H2,11,13,16)(H2,12,14,17) |
InChI Key |
CNYLUTYYFNTSAU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NNC(=S)NCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10885251.png)
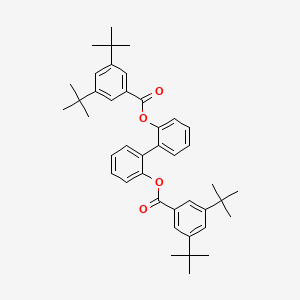
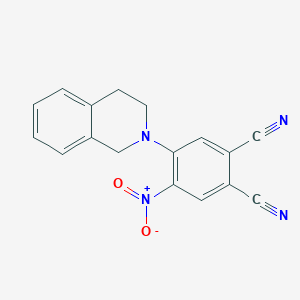
![4-Bromo-2-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol](/img/structure/B10885273.png)
![ethyl {5-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B10885276.png)
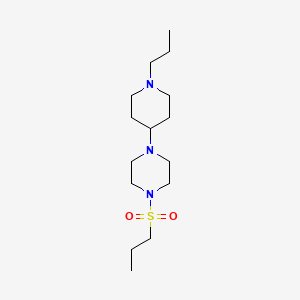
![(4-Benzylpiperidin-1-yl)[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10885281.png)
![Azepan-1-yl{1-[(3-nitrophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B10885294.png)
![N'-[(E)-{4-[(2-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B10885296.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10885303.png)
![N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10885305.png)
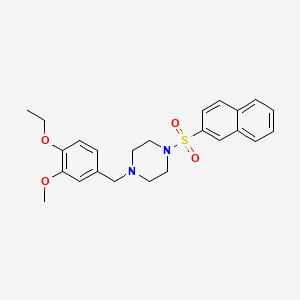
![1-(Benzylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10885317.png)
![2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B10885320.png)
